

An In-depth Technical Guide to Methylhydrazine Sulfate (CAS 302-15-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylhydrazine sulfate*

Cat. No.: *B140141*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylhydrazine sulfate (CAS 302-15-8) is a versatile and highly reactive chemical intermediate with significant applications in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and critical safety and handling information. Detailed experimental protocols for its synthesis are presented, and logical workflows for its application are visualized to support researchers in their work with this compound.

Chemical and Physical Properties

Methylhydrazine sulfate is a white crystalline solid, which is the salt form of methylhydrazine. [1] It is typically used in this form for improved stability and ease of handling compared to the free base, which is a volatile and flammable liquid.[1][2] Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	302-15-8	[3]
Molecular Formula	CH ₆ N ₂ ·H ₂ SO ₄	[4]
Molecular Weight	144.15 g/mol	[5]
Appearance	White to off-white crystalline powder or crystals	[6][7]
Melting Point	141-144 °C	[8]
Solubility	Soluble in water	[6][9]
Purity	Typically >98%	[8]
InChI Key	KJDJPXUIZYHXEZ- UHFFFAOYSA-N	
Canonical SMILES	CNN.OS(O)(=O)=O	[6]

Synthesis of Methylhydrazine Sulfate

Several methods have been developed for the synthesis of **methylhydrazine sulfate**. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Thiele's Method (Hydrazine Hydrate and Benzaldehyde Condensation)

This classic method involves the methylation of hydrazine, which is protected as benzalazine. It is suitable for laboratory-scale synthesis.[10]

Experimental Protocol:

- Preparation of Benzalazine: Benzaldehyde is reacted with hydrazine hydrate to form benzalazine.
- Methylation: The crude benzalazine is dissolved in dry benzene, and dimethyl sulfate is added. The mixture is refluxed for several hours. Caution: Dimethyl sulfate is extremely toxic

and should be handled with extreme care in a fume hood.[10]

- Hydrolysis: The resulting solid addition product is cooled and then decomposed by the addition of water with vigorous shaking.
- Work-up: The aqueous layer containing **methylhydrazine sulfate** and hydrazine sulfate is separated. The benzene layer is extracted with water. The combined aqueous extracts are then treated with benzaldehyde to remove unreacted hydrazine sulfate as benzalazine.
- Isolation and Purification: The filtrate is concentrated under reduced pressure. The resulting crystalline mass is washed with absolute ethanol and dried in a vacuum desiccator. The crude product can be recrystallized from 80% ethanol to yield pure **methylhydrazine sulfate**.[10]

Raschig Method

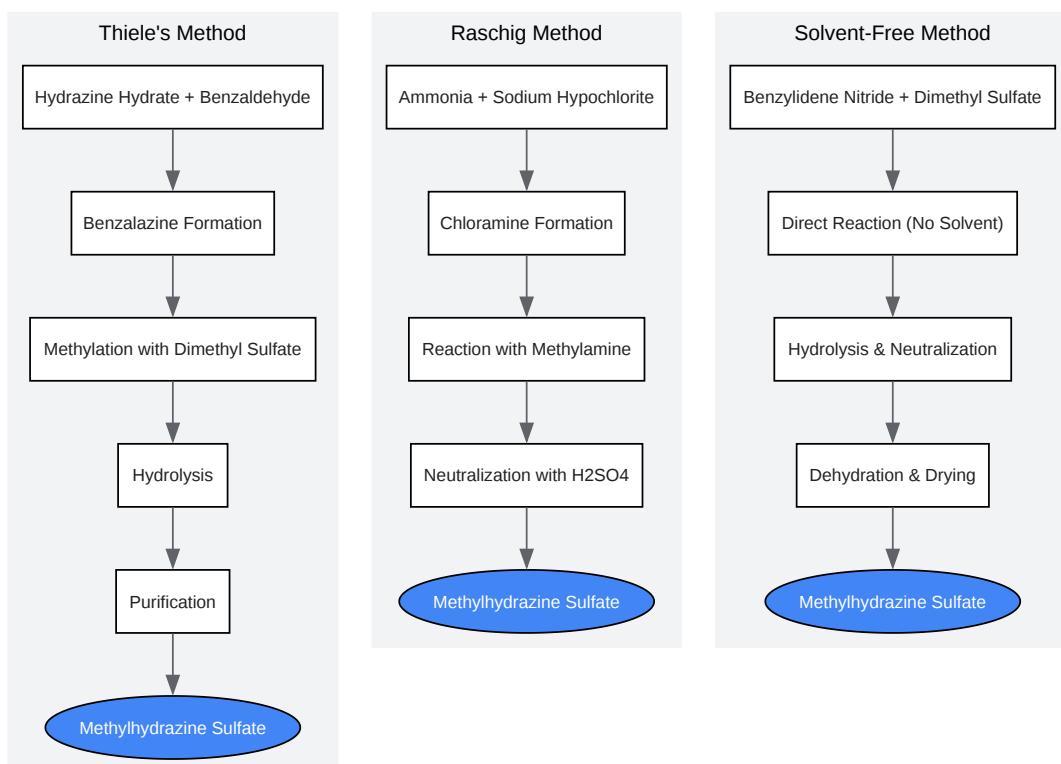
This industrial method involves the reaction of chloramine with methylamine.[1]

General Procedure:

- Chloramine Formation: Ammonia is reacted with sodium hypochlorite to produce chloramine.
- Reaction with Methylamine: The freshly prepared chloramine is then reacted with methylamine to yield methylhydrazine.
- Salt Formation: The resulting methylhydrazine is neutralized with sulfuric acid to form **methylhydrazine sulfate**.

Note: This method can have reduced yields due to the strong alkalinity and oxidizing nature of sodium hypochlorite and generates significant wastewater.[1]

Solvent-Free Synthesis


A more recent, environmentally friendly approach involves the direct reaction of benzylidene nitride with dimethyl sulfate without a solvent.[11]

General Procedure:

- Reaction: Benzylidene nitride and dimethyl sulfate are reacted at an elevated temperature (80-120 °C) with stirring for 1-6 hours.[11]
- Hydrolysis and Neutralization: The reaction mixture is then subjected to hydrolysis and neutralization.[11]
- Isolation: The product, **methylhydrazine sulfate**, is obtained after dehydration and drying, with reported yields of over 90% and purity above 95%. [11]

Synthesis Workflow Diagram

General Synthesis Workflows for Methylhydrazine Sulfate

[Click to download full resolution via product page](#)

Caption: Overview of key synthesis routes for **Methylhydrazine Sulfate**.

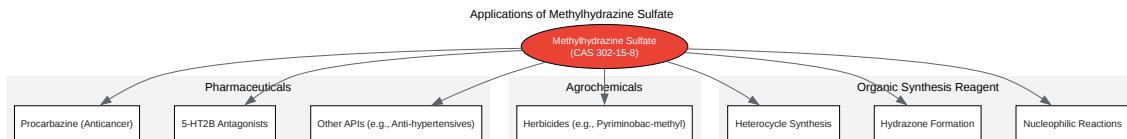
Applications in Research and Drug Development

Methylhydrazine sulfate is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[9]

Pharmaceutical Synthesis

- Anticancer Agents: A primary application of **methylhydrazine sulfate** is as a key intermediate in the synthesis of procarbazine, an alkylating agent used to treat Hodgkin's lymphoma and certain brain tumors.[12] Its mechanism of action in this context is believed to involve the inhibition of cancer cell growth.[6]
- 5-HT2B Receptor Antagonists: It is used in the preparation of pyrazole-3-carboxamide derivatives, which act as 5-HT2B receptor antagonists.[8][13]
- Other Pharmaceuticals: It serves as a starting material for intermediates in the synthesis of drugs for hypertension and glaucoma, as well as anti-tuberculosis medications.[1][14]

Organic Synthesis


The reactive hydrazine moiety in **methylhydrazine sulfate** allows it to participate in a variety of chemical reactions:[12]

- Formation of Heterocycles: It is used in cyclization reactions to produce various heterocyclic compounds.[12]
- Condensation Reactions: It readily undergoes condensation reactions to form hydrazones. [12]
- Nucleophilic Substitution: It can act as a nucleophile in substitution reactions.[12]

Agrochemicals

Methylhydrazine sulfate is also utilized in the synthesis of certain herbicides, such as pyriminobac-methyl.[1]

Application Logic Diagram

[Click to download full resolution via product page](#)

Caption: Key application areas for **Methylhydrazine Sulfate**.

Toxicology and Safety Information

Methylhydrazine and its salts are highly toxic and are suspected carcinogens, necessitating stringent safety protocols during handling and use.[\[2\]](#)[\[15\]](#)

GHS Hazard Classification

Hazard Class	Category
Acute Toxicity, Oral	Category 2/3
Acute Toxicity, Dermal	Category 3
Acute Toxicity, Inhalation	Category 2
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2
Carcinogenicity	Category 2
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)

Source:[5][7]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][16]
 - Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7]
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]

First Aid Measures

- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[16]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[16]
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Metabolism and Toxicity Mechanism

The toxicity of hydrazine derivatives is linked to their metabolism. In the liver and lungs, enzymes such as cytochrome P450 and monoamine oxidase can metabolically activate hydrazines, potentially forming toxic or carcinogenic metabolites.[2]

Conclusion

Methylhydrazine sulfate is a chemical of significant industrial and research importance, particularly in the synthesis of pharmaceuticals. Its utility is, however, matched by its high toxicity. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any professional working with this compound. Adherence to strict safety protocols is paramount to mitigate the risks associated with its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Methylhydrazine | CH₃NHNH₂ | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemcd.com [chemcd.com]
- 4. scbt.com [scbt.com]
- 5. Methylhydrazine sulfate | CH₈N₂O₄S | CID 165286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.at [fishersci.at]
- 8. Methylhydrazine sulphate, 98% - 302-15-8 - Manufacturers & Suppliers in India [ottokemi.com]
- 9. CAS 302-15-8: Hydrazine, methyl-, sulfate (1:1) [cymitquimica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN1966486A - Methyl hydrazine sulfate solvent-free synthesis method - Google Patents [patents.google.com]
- 12. nbinno.com [nbino.com]
- 13. getchem.com [getchem.com]
- 14. Methylhydrazine sulfate (302-15-8) at Nordmann - nordmann.global [nordmann.global]

- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylhydrazine Sulfate (CAS 302-15-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140141#methylhydrazine-sulfate-cas-number-302-15-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com